Thiomorpholine-4-carbohydrazonamide
Description
Properties
IUPAC Name |
N'-aminothiomorpholine-4-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4S/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSVIXFYSPHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=NN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724193 | |
| Record name | Thiomorpholine-4-carbohydrazonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762183-12-0 | |
| Record name | Thiomorpholine-4-carbohydrazonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The preparation of thiomorpholine-4-carbohydrazonamide can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with hydrazine derivatives under controlled conditions. For instance, thiomorpholine can be reacted with carbohydrazide in the presence of a suitable catalyst to yield this compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
Thiomorpholine-4-carbohydrazonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiomorpholine derivatives with different functional groups. Substitution reactions often involve nucleophiles or electrophiles, resulting in the formation of various substituted thiomorpholine compounds.
Scientific Research Applications
In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of diseases such as Chagas disease due to its trypanocidal activity . Additionally, thiomorpholine-4-carbohydrazonamide derivatives have shown promise as antifungal agents against Candida species . In materials science, this compound has been used to synthesize coordination polymers with unique photocatalytic and thermal properties .
Mechanism of Action
The mechanism of action of thiomorpholine-4-carbohydrazonamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to be due to its interference with ergosterol synthesis, a key component of fungal cell membranes . In the context of its trypanocidal activity, this compound derivatives may inhibit key enzymes involved in the metabolism of Trypanosoma cruzi, the causative agent of Chagas disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Thiomorpholine-4-carbohydrazonamide:
Antioxidant Activity Comparison
Evidence from International Journal of Molecular Sciences (2014) highlights the superior antioxidant activity of hydrazinecarbothioamides (e.g., compounds 4–6) compared to 1,2,4-triazole-3-thiones (7–9) using the DPPH radical scavenging assay.
Biological Activity
Thiomorpholine-4-carbohydrazonamide (TMCA) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of TMCA, supported by relevant data tables and case studies.
Synthesis of this compound
The synthesis of TMCA typically involves the reaction of thiomorpholine derivatives with carbohydrazide under controlled conditions. This process results in the formation of TMCA, which can be further purified through crystallization or chromatography techniques. The general reaction scheme is represented as follows:
Antimicrobial Properties
TMCA has shown promising antimicrobial activity against various bacterial strains. In a study assessing its effectiveness, TMCA exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 32 µg/mL and 64 µg/mL, respectively. These findings suggest that TMCA could be a potential candidate for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
Recent research has highlighted the anticancer potential of TMCA. In vitro studies demonstrated that TMCA induced apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve the activation of caspases, leading to programmed cell death.
A notable study reported an IC50 value of 15 µM for TMCA against MCF-7 cells, indicating its potency as an anticancer agent. Further analysis revealed that TMCA treatment resulted in increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| A549 | 20 | Apoptosis via caspase activation |
The biological activity of TMCA can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : TMCA has been shown to inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), TMCA can trigger oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : TMCA influences various signaling pathways, including those related to cell survival and apoptosis, enhancing its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, TMCA was tested against a panel of multidrug-resistant bacteria. The results indicated that TMCA not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting its potential use as an adjuvant therapy.
Case Study 2: Cancer Treatment
A preclinical study evaluated the efficacy of TMCA in mouse models bearing MCF-7 tumors. The administration of TMCA resulted in a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptosis within the tumor tissues, supporting the compound's role as an effective anticancer agent.
Q & A
Q. Table 1: Analytical Techniques for Structural Validation
| Technique | Application | Limitations |
|---|---|---|
| X-ray Crystallography | 3D conformation | Requires single crystals |
| CD Spectroscopy | Chirality in solution | Low sensitivity for non-chiral centers |
| IR Spectroscopy | Functional groups | Overlapping peaks in complex molecules |
Q. Table 2: Common Synthetic Byproducts
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Triethylammonium chloride | Neutralization step | Filtration before solvent evaporation |
| Oxidized thiols | Air exposure | Use inert atmosphere (N) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
